
1,3-Diethyl-1,3-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl-1,3-dimethylurea is a chemical compound that has gained significant attention in the scientific community due to its potential use as a reagent in organic synthesis. This urea derivative is also known as DEU and is widely used in the laboratory for the synthesis of various compounds.
作用機序
The mechanism of action of 1,3-Diethyl-1,3-dimethylurea is not well understood. However, it is believed that the compound acts as a nucleophile and forms a complex with the substrate, which then undergoes a reaction to form the desired product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,3-Diethyl-1,3-dimethylurea. However, studies have shown that it is non-toxic and does not have any significant adverse effects on human health.
実験室実験の利点と制限
The advantages of using 1,3-Diethyl-1,3-dimethylurea in lab experiments include its high yield, low cost, and ease of synthesis. Additionally, it is non-toxic and does not have any significant adverse effects on human health. However, the limitations include its limited solubility in water and some organic solvents, which may affect its use in certain reactions.
将来の方向性
There are several future directions for research on 1,3-Diethyl-1,3-dimethylurea. One area of research could be the development of new synthetic methods for the compound, which could lead to the synthesis of new compounds with potential applications in various fields. Additionally, further studies could be conducted to understand the mechanism of action of the compound and its potential as a catalyst in various reactions. Furthermore, research could be conducted to investigate the potential use of 1,3-Diethyl-1,3-dimethylurea in drug discovery and development.
Conclusion:
In conclusion, 1,3-Diethyl-1,3-dimethylurea is a chemical compound that has gained significant attention in the scientific community due to its potential use as a reagent in organic synthesis. The compound has several advantages, including its high yield, low cost, and ease of synthesis. Additionally, it is non-toxic and does not have any significant adverse effects on human health. However, there is limited information available on its biochemical and physiological effects. Further research is needed to understand the mechanism of action of the compound and its potential applications in various fields.
合成法
The synthesis of 1,3-Diethyl-1,3-dimethylurea involves the reaction of ethyl isocyanate with dimethylamine in the presence of a catalyst. This reaction results in the formation of 1,3-Diethyl-1,3-dimethylurea as the main product. The yield of this reaction is high, and the method is relatively simple and cost-effective.
科学的研究の応用
1,3-Diethyl-1,3-dimethylurea has been widely used in scientific research due to its potential as a reagent in organic synthesis. It can be used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, it has been used as a ligand in coordination chemistry and as a catalyst in various reactions.
特性
IUPAC Name |
1,3-diethyl-1,3-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5-8(3)7(10)9(4)6-2/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKFVHIAEZFRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)N(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl-1,3-dimethylurea | |
CAS RN |
31468-19-6 |
Source


|
| Record name | 1,3-diethyl-1,3-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)
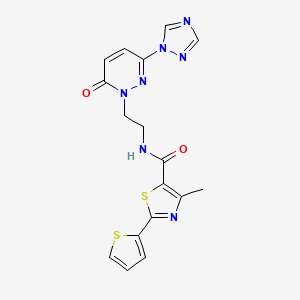
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)
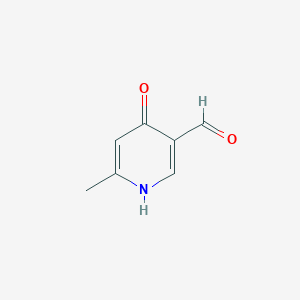
![1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950349.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2950350.png)
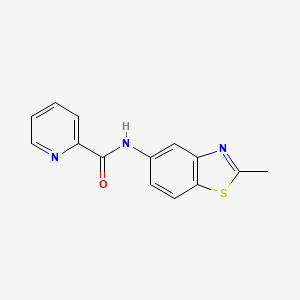
![(2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2950353.png)
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2950354.png)

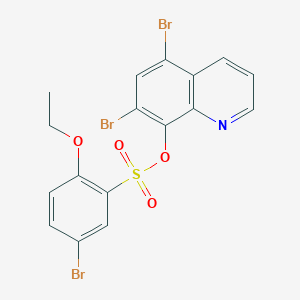
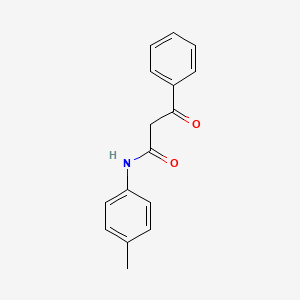
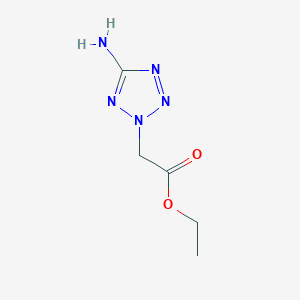
![1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2950361.png)